![molecular formula C9H8N2O2 B2553185 N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide CAS No. 1878326-39-6](/img/structure/B2553185.png)
N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide
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Description
N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Medicinal Chemistry and Drug Development
N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. Researchers have explored its structural modifications to enhance bioactivity. Some notable areas include:
Anti-Inflammatory Agents: Derivatives of this compound have demonstrated anti-inflammatory properties, making them promising candidates for drug development . These molecules could potentially alleviate inflammation-related diseases.
Analgesics: Certain analogs exhibit analgesic activity, suggesting their potential as pain-relieving agents. Researchers have compared their efficacy with established drugs like indomethacin and celecoxib .
Organic Synthesis and Chemical Transformations
The unique ynamide functionality in N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide opens up diverse synthetic pathways:
C–C Bond Cleavage: The compound undergoes C–C bond cleavage under specific conditions, leading to the formation of N-(pyridin-2-yl)amides. This mild, metal-free reaction provides a convenient route to these important pharmacophores .
One-Pot Tandem Cyclization/Bromination: In ethyl acetate, the compound can cyclize to form 3-bromoimidazopyridines via tandem cyclization/bromination. Notably, no base is required, and these versatile intermediates can be further transformed into other structures .
Anti-Fibrosis Research
In a screening study, some derivatives of N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide displayed better anti-fibrosis activity than Pirfenidone (a known anti-fibrotic agent) on hepatic stellate cells (HSC-T6 cells) . This suggests potential applications in treating fibrotic diseases.
Chemical Biology and Target Identification
Researchers have used N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide derivatives to probe biological targets. By modifying the substituents, they aim to identify specific protein interactions or enzymatic pathways.
properties
IUPAC Name |
N-(2-oxo-1H-pyridin-3-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-4-8(12)11-7-5-3-6-10-9(7)13/h3,5-6H,1H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDRJXGCTURPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Oxo-1H-pyridin-3-yl)but-2-ynamide | |
CAS RN |
1878326-39-6 |
Source
|
Record name | N-(2-hydroxypyridin-3-yl)but-2-ynamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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